(5-Bromo-pentyl)-trimethyl-ammonium
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Overview
Description
(5-Bromo-pentyl)-trimethyl-ammonium is a quaternary ammonium compound characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a trimethyl-ammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-pentyl)-trimethyl-ammonium typically involves the alkylation of trimethylamine with 1-bromo-pentane. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
(CH3)3N+Br-(CH2)5Br→(CH3)3N-(CH2)5Br
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through crystallization or distillation.
Types of Reactions:
Nucleophilic Substitution: The bromine atom in this compound can be readily substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the pentyl chain can undergo oxidation to form carboxylic acids or reduction to yield alkanes.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Azides, nitriles, or thiols.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
Chemistry: (5-Bromo-pentyl)-trimethyl-ammonium is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution makes it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as antimicrobial agents. The quaternary ammonium group is known for its ability to disrupt microbial cell membranes, making these compounds effective disinfectants.
Industry: This compound is used in the formulation of surfactants and detergents due to its amphiphilic nature. It is also employed in the production of ion-exchange resins and as a phase transfer catalyst in various chemical reactions.
Mechanism of Action
The primary mechanism by which (5-Bromo-pentyl)-trimethyl-ammonium exerts its effects is through the interaction of its quaternary ammonium group with biological membranes. The positively charged ammonium group can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is particularly effective against a broad spectrum of bacteria and fungi.
Comparison with Similar Compounds
(5-Chloro-pentyl)-trimethyl-ammonium: Similar structure but with a chlorine atom instead of bromine. It exhibits comparable chemical reactivity but may differ in biological activity.
(5-Iodo-pentyl)-trimethyl-ammonium: Contains an iodine atom, which can influence its reactivity and applications in organic synthesis.
(5-Hydroxy-pentyl)-trimethyl-ammonium: Features a hydroxyl group, making it more hydrophilic and altering its reactivity and solubility.
Uniqueness: (5-Bromo-pentyl)-trimethyl-ammonium is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. Its balance of hydrophobic and hydrophilic properties makes it particularly useful in applications requiring amphiphilic compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactivity, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-bromopentyl(trimethyl)azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrN/c1-10(2,3)8-6-4-5-7-9/h4-8H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSALHKHPBALIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrN+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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